REACTION_CXSMILES
|
Cl[O-].[Na+].[Br-].[K+].[OH-].[Na+].[Cl:8][C:9]1[C:10]([F:21])=[C:11]([CH:14]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:16]=1)[CH:12]=[O:13].S([O-])([O-])=[O:23].[Na+].[Na+].Cl>O.C1CCCCC1>[Cl:8][C:9]1[C:10]([F:21])=[C:11]([CH:14]=[C:15]([C:17]([F:19])([F:20])[F:18])[CH:16]=1)[C:12]([OH:23])=[O:13] |f:0.1,2.3,4.5,7.8.9|
|
Name
|
|
Quantity
|
100.3 g
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=O)C=C(C1)C(F)(F)F)F
|
Name
|
|
Quantity
|
60.4 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 50° C. for 60 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
to give a clear yellow solution
|
Type
|
EXTRACTION
|
Details
|
The formed precipitate was extracted with toluene (300 ml)
|
Type
|
WASH
|
Details
|
the organic phase was washed with a solution of sodium chloride (5%, 100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give the crude product as light yellow solid
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to ambient temperature, whereupon white crystals
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered off
|
Type
|
WASH
|
Details
|
washed with cyclohexane (25 ml)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum until weight constancy
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=O)O)C=C(C1)C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 85.8% | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |